An In-depth Technical Guide to Methyl 2-(methylamino)acetate: Chemical Properties and Structure
An In-depth Technical Guide to Methyl 2-(methylamino)acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylamino)acetate, also known as sarcosine methyl ester, is a derivative of the naturally occurring amino acid sarcosine.[1] Its chemical structure, featuring both a secondary amine and a methyl ester functional group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, and its role in various scientific applications, with a focus on data relevant to research and development.
Chemical Structure and Properties
Methyl 2-(methylamino)acetate is the methyl ester of N-methylglycine (sarcosine). The presence of the methyl group on the nitrogen atom distinguishes it from glycine methyl ester. This structural feature influences its reactivity and physical properties.
Structure:
Caption: Chemical structure of Methyl 2-(methylamino)acetate.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(methylamino)acetate and its hydrochloride salt are presented in the table below. While experimental data for the free base is limited, information for its more common hydrochloride salt is more readily available.
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Molecular Formula | C₄H₉NO₂[2] | C₄H₉NO₂·HCl |
| Molecular Weight | 103.12 g/mol [2] | 139.58 g/mol |
| CAS Number | 5473-12-1 | 13515-93-0 |
| Melting Point | Not available | 117-119 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Soluble in water[3] |
Synthesis
Methyl 2-(methylamino)acetate is primarily synthesized through the esterification of sarcosine with methanol. This reaction is typically acid-catalyzed.
General Reaction Scheme:
Caption: General synthesis of Methyl 2-(methylamino)acetate.
Experimental Protocol: Esterification of Sarcosine
Materials:
-
Sarcosine
-
Methanol (anhydrous)
-
Thionyl chloride
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend sarcosine in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product, sarcosine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.
Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 2-(methylamino)acetate is not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy (Predicted)
-
-OCH₃ (ester): A singlet expected around 3.7 ppm.
-
-CH₂-: A singlet expected around 3.3-3.5 ppm.
-
-NH-CH₃: A singlet expected around 2.4 ppm.
-
-NH-: A broad singlet, chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
C=O (ester): Expected in the range of 170-175 ppm.
-
-OCH₃ (ester): Expected around 52 ppm.
-
-CH₂-: Expected around 50-55 ppm.
-
-NH-CH₃: Expected around 35 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H stretch (aliphatic): Strong absorption bands in the region of 2800-3000 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1740 cm⁻¹.[4]
-
C-O stretch (ester): A strong absorption band in the region of 1150-1250 cm⁻¹.[4]
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 103. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).
Biological Relevance and Applications in Drug Development
While Methyl 2-(methylamino)acetate itself does not have extensive documented biological activity, its parent compound, sarcosine, is an important intermediate in several metabolic pathways.[1] Sarcosine is involved in the one-carbon metabolism cycle and is synthesized from glycine by the enzyme glycine N-methyltransferase (GNMT). It is then demethylated back to glycine by sarcosine dehydrogenase (SARDH) or pipecolic acid oxidase (PIPOX).[5][6]
Caption: Overview of the Sarcosine Metabolism Pathway.
Elevated levels of sarcosine have been implicated in the progression of certain cancers, such as prostate cancer, making the enzymes in its metabolic pathway potential therapeutic targets.[6][7]
Methyl 2-(methylamino)acetate serves as a crucial starting material in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates.[8] Its bifunctional nature allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the development of novel therapeutics. For example, it is used in the synthesis of peptidomimetics and other complex heterocyclic structures.
Experimental Workflows
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of Methyl 2-(methylamino)acetate hydrochloride.
References
- 1. Sarcosine - Wikipedia [en.wikipedia.org]
- 2. Methyl 2-(methylamino)acetate | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Expression of sarcosine metabolism-related proteins according to metastatic site in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Methyl 2-(methylamino)acetate|CAS 5473-12-1 [benchchem.com]
